1-Bromo-7-ethylisoquinoline

Description

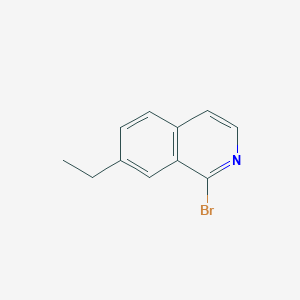

1-Bromo-7-ethylisoquinoline is a halogenated isoquinoline derivative characterized by a bromine atom at position 1 and an ethyl group at position 7 of the isoquinoline scaffold. Isoquinoline derivatives are widely used in medicinal chemistry and organic synthesis due to their versatility in cross-coupling reactions and functionalization .

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

1-bromo-7-ethylisoquinoline |

InChI |

InChI=1S/C11H10BrN/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3 |

InChI Key |

CMYKGPCUHPQLSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN=C2Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-7-ethylisoquinoline can be achieved through various methods. One common approach involves the bromination of 7-ethylisoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial production methods for isoquinoline derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

1-Bromo-7-ethylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of 7-ethylisoquinoline.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoisoquinoline derivative .

Scientific Research Applications

1-Bromo-7-ethylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-7-ethylisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, which can result in antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence physical properties such as melting point, solubility, and lipophilicity. Key comparisons include:

Table 1: Physical Properties of Selected Isoquinoline Derivatives

*Calculated partition coefficient (LogP) indicates lipophilicity.

†Predicted pKa ; ‡Ethyl esters typically exhibit lower water solubility due to increased hydrophobicity.

Key Observations:

- Halogen Position: Bromine at position 7 (as in 7-bromo-1-chloroisoquinoline) results in a higher melting point (126–128°C) compared to bromine at position 4 (4-bromo-1-methoxyisoquinoline), where data is unavailable .

- Functional Groups: Ethyl carboxylate derivatives (e.g., Ethyl 7-bromoisoquinoline-1-carboxylate) show higher LogP values (3.3) due to the hydrophobic ethyl group, enhancing membrane permeability in drug design .

Key Observations:

- Bromine as a Leaving Group: Bromine at position 7 (e.g., 7-bromo-1-chloroisoquinoline) facilitates palladium-catalyzed cross-coupling reactions, critical in constructing complex heterocycles .

- Ethyl Carboxylate Functionality : Ethyl groups enhance stability and modulate electronic effects, making carboxylate derivatives preferred substrates for amidation or hydrolysis .

Key Observations:

- Toxicity: Bromo-chloro derivatives (e.g., 7-bromo-1-chloroisoquinoline) are classified as irritants (H36/37/38), necessitating inert-atmosphere storage .

Biological Activity

1-Bromo-7-ethylisoquinoline is a member of the isoquinoline family, which encompasses a variety of biologically active compounds. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C10H10BrN

- Molecular Weight : 223.1 g/mol

- Structure : The compound features a bromine atom at the 1-position and an ethyl group at the 7-position of the isoquinoline ring, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

This compound has been investigated for its potential antimicrobial properties. Research indicates that isoquinoline derivatives can exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that certain isoquinolines have effective inhibitory concentrations (IC50) against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Microorganism | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 15.0 |

These results suggest that the presence of the bromine and ethyl groups may enhance the compound's ability to penetrate bacterial cell walls or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In a study involving MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer) cells, it was found to inhibit cell growth effectively.

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| K562 | 10.2 |

| HeLa | 9.3 |

The growth inhibition values (GI50) indicate that this compound exhibits promising cytotoxic effects, particularly in breast cancer cells, suggesting its potential as a lead compound in anticancer drug development.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that isoquinoline derivatives can induce apoptosis in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies have indicated that certain isoquinolines can cause cell cycle arrest at various phases, thereby inhibiting tumor growth.

Study on Anticancer Effects

A recent study assessed the anticancer activity of various isoquinoline derivatives, including this compound, against multiple cancer cell lines. The findings indicated that this compound significantly reduced cell viability in a dose-dependent manner.

"The results demonstrated that this compound exhibits substantial cytotoxicity against MCF-7 cells with an IC50 value of 8.5 µM, highlighting its potential as an anticancer agent."

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of isoquinoline derivatives, revealing that compounds with bromine substitutions showed enhanced activity against resistant strains of bacteria.

"The presence of bromine in the structure of isoquinolines was correlated with increased antimicrobial potency, particularly against Gram-positive bacteria."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.